molecular formula C20H20F3N5O B13843777 1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B13843777
M. Wt: 403.4 g/mol
InChI Key: VUMMVGAJTABRLI-UHFFFAOYSA-N
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Description

BA103 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic effects, particularly in the treatment of glioblastoma. This compound is a specific inhibitor of the helicase binding site of the human helicase protein DDX3X, which is involved in various cellular processes, including RNA metabolism and regulation of gene expression .

Preparation Methods

The synthesis of BA103 involves several steps, starting with the selection of appropriate reagents and reaction conditions. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as coupling reactions, cyclization, and functional group modifications. Industrial production methods for BA103 focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and reproducibility .

Chemical Reactions Analysis

BA103 undergoes various types of chemical reactions, including:

    Oxidation: BA103 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert BA103 into reduced forms, which may exhibit different biological activities.

    Substitution: BA103 can participate in substitution reactions, where specific functional groups are replaced by others, potentially altering its properties and activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BA103 has shown promising therapeutic effects in preclinical models of glioblastoma, a highly aggressive form of brain cancer. It has been demonstrated to significantly reduce the proliferation and migration of glioblastoma cells, such as U87 and U251 cells, by downregulating the oncogenic protein β-catenin .

Mechanism of Action

BA103 exerts its effects by specifically inhibiting the helicase activity of the DDX3X protein. This inhibition disrupts the normal function of DDX3X, leading to a reduction in the proliferation and migration of cancer cells. The compound targets the ATPase activity of DDX3X, preventing the unwinding of RNA and subsequent gene expression processes. This mechanism of action highlights the potential of BA103 as a targeted therapeutic agent for cancers that rely on DDX3X activity .

Comparison with Similar Compounds

BA103 is unique in its specific inhibition of the DDX3X helicase binding site. Similar compounds that target DDX3X include other ATPase inhibitors, which also block the helicase activity of DDX3X. BA103 has shown a broader spectrum of anticancer activity and better tolerability in preclinical models compared to other inhibitors . Some similar compounds include:

BA103 stands out due to its specific targeting of the DDX3X helicase binding site and its promising therapeutic effects in glioblastoma models .

Properties

Molecular Formula

C20H20F3N5O

Molecular Weight

403.4 g/mol

IUPAC Name

1-[4-(4-butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H20F3N5O/c1-2-3-6-15-13-28(27-26-15)16-11-9-14(10-12-16)24-19(29)25-18-8-5-4-7-17(18)20(21,22)23/h4-5,7-13H,2-3,6H2,1H3,(H2,24,25,29)

InChI Key

VUMMVGAJTABRLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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